N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide
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Overview
Description
N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide typically involves the following steps:
Formation of 2,3-Dihydro-1-benzofuran: This can be achieved through the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride at elevated temperatures.
Amidation Reaction: The 2,3-dihydro-1-benzofuran is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamine.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to its biological effects.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 2,3-Dihydro-1-benzofuran-7-ylamine
- 2,3-Dihydro-1-benzofuran-7-ylmethanol
- 2,3-Dihydro-1-benzofuran-7-ylacetic acid
Comparison: N-(2,3-Dihydro-1-benzofuran-7-yl)prop-2-enamide is unique due to its prop-2-enamide group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-10(13)12-9-5-3-4-8-6-7-14-11(8)9/h2-5H,1,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIHJURBNWYSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC2=C1OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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